molecular formula C9H14N2O2S B3840335 pentyl 1,3-thiazol-2-ylcarbamate

pentyl 1,3-thiazol-2-ylcarbamate

Cat. No. B3840335
M. Wt: 214.29 g/mol
InChI Key: ZESSJMDPEOUONX-UHFFFAOYSA-N
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Description

“Pentyl 1,3-thiazol-2-ylcarbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides and pharmaceuticals. The “pentyl” part refers to a five-carbon alkyl group . The “1,3-thiazol-2-yl” part suggests the presence of a thiazole ring, a type of heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of “pentyl 1,3-thiazol-2-ylcarbamate” would likely consist of a five-carbon alkyl chain (pentyl group), a carbamate group, and a thiazole ring .


Chemical Reactions Analysis

Again, while specific reactions involving “pentyl 1,3-thiazol-2-ylcarbamate” are not available, carbamates and thiazoles are known to participate in a variety of chemical reactions. For instance, carbamates can hydrolyze to produce alcohols and isocyanates . Thiazoles can undergo reactions at the sulfur or nitrogen atoms .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some carbamates are used as pesticides and work by inhibiting acetylcholinesterase, an enzyme important for nerve function . Thiazoles are found in various drugs and can interact with biological systems in different ways .

Safety and Hazards

Carbamates, especially those used as pesticides, can be toxic and pose hazards to human health and the environment . Thiazoles can also be hazardous depending on their specific structures and uses .

Future Directions

The future directions for research on “pentyl 1,3-thiazol-2-ylcarbamate” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic uses .

properties

IUPAC Name

pentyl N-(1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-3-4-6-13-9(12)11-8-10-5-7-14-8/h5,7H,2-4,6H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESSJMDPEOUONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pentyl N-(1,3-thiazol-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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